molecular formula C22H30N4O2S B2988295 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide CAS No. 933231-03-9

2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2988295
CAS No.: 933231-03-9
M. Wt: 414.57
InChI Key: GOPGETNBVFDZCI-UHFFFAOYSA-N
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Description

2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features a unique structure combining a cyclopenta[d]pyrimidine core with a dimethylamino propyl side chain and a dimethylphenyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the cyclopenta[d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted pyrimidines and cyclopentanone.

    Introduction of the dimethylamino propyl side chain: This step often involves nucleophilic substitution reactions where a dimethylamino propyl group is introduced to the cyclopenta[d]pyrimidine core.

    Attachment of the dimethylphenyl acetamide group: This final step can be accomplished through amide bond formation, typically using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the cyclopenta[d]pyrimidine core, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Various substituted derivatives: From substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions of its structural motifs with biological macromolecules.

    Medicine: Potential use as a pharmacological agent due to its unique structure, which may interact with specific biological targets.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide: shares structural similarities with other cyclopenta[d]pyrimidine derivatives.

    Dimethylamino propyl derivatives: Compounds with similar side chains may exhibit comparable biological activities.

Uniqueness

  • The combination of the cyclopenta[d]pyrimidine core with the dimethylamino propyl side chain and dimethylphenyl acetamide group makes this compound unique, potentially offering distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2S/c1-15-8-5-10-18(16(15)2)23-20(27)14-29-21-17-9-6-11-19(17)26(22(28)24-21)13-7-12-25(3)4/h5,8,10H,6-7,9,11-14H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPGETNBVFDZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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